(S)-2-Aminomethyl-1-Cbz-pyrrolidine HCl
Description
Significance of Chiral Nitrogen Heterocycles in Stereocontrolled Chemical Transformations
Chiral nitrogen heterocycles, particularly saturated rings like pyrrolidines, are foundational structural motifs in a vast array of biologically active compounds, including natural products, pharmaceuticals, and functional materials. mdpi.comnih.govacs.org Their prevalence underscores their importance in medicinal chemistry and drug design. nih.gov The three-dimensional arrangement, or stereochemistry, of these molecules is often critical to their biological function. Consequently, methods for their synthesis that control this stereochemistry are of high importance.
The significance of these scaffolds lies in their ability to act as "chiral controllers" in asymmetric synthesis. nih.gov The defined and rigid conformation of the five-membered ring, combined with the stereogenic centers, allows them to direct the formation of new chiral centers in a predictable manner. mdpi.com This stereocontrolled approach is essential for producing enantiomerically pure compounds, where only one of two mirror-image isomers is desired. nih.gov Chiral nitrogen heterocycles are employed as ligands for transition metals, organocatalysts, and chiral auxiliaries to achieve high levels of enantioselectivity in a wide range of chemical transformations. mdpi.comnih.gov
Historical Context of Pyrrolidine (B122466) Derivatives as Chiral Synthons
The use of pyrrolidine derivatives as chiral building blocks, or synthons, has a rich history rooted in the availability of the naturally occurring amino acid, L-proline. nih.govrsc.org L-proline, with its inherent chirality and pyrrolidine ring, served as an early and accessible starting point for the synthesis of more complex chiral molecules. rsc.org Seminal work in the 1970s, which remained largely unappreciated for decades, demonstrated that proline itself could catalyze asymmetric reactions. unibo.it
The resurgence of interest in this area at the turn of the 21st century marked the birth of modern asymmetric organocatalysis. unibo.it Researchers demonstrated that L-proline and its simple derivatives could effectively catalyze key carbon-carbon bond-forming reactions, such as aldol (B89426) and Diels-Alder reactions, with significant enantioselectivity. unibo.it This established the pyrrolidine scaffold as a "privileged" structure in catalysis. unibo.it The success of proline led chemists to explore a vast number of modified pyrrolidine derivatives to fine-tune their catalytic activity and expand their application to a broader scope of chemical transformations. mdpi.comunibo.it This evolution from a simple natural amino acid to a diverse class of synthetic tools highlights the enduring importance of the pyrrolidine framework in stereocontrolled synthesis. semanticscholar.org
The Strategic Importance of (S)-2-Aminomethyl-1-Cbz-pyrrolidine HCl as a Versatile Chiral Building Block
This compound, also known as Benzyl (B1604629) (S)-2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride, emerges from this rich historical context as a strategically important chiral building block. It is a bifunctional molecule, possessing a primary amine and a carbamate-protected secondary amine within a chiral pyrrolidine framework. The carboxybenzyl (Cbz) protecting group on the ring's nitrogen atom is crucial, as it prevents unwanted side reactions while allowing for selective modification at the aminomethyl group. This protecting group can be removed later in a synthetic sequence under specific conditions.
Its versatility stems from its utility as a precursor for more complex chiral molecules. For instance, it has been used as a key reagent in the preparation of trifluoro-N-[(S)-pyrrolidinylmethyl]methanesulfonamide, demonstrating its role in constructing specialized ligands and catalysts. chemicalbook.comchemicalbook.com The defined (S)-configuration at the 2-position of the pyrrolidine ring allows for the transfer of chirality during these synthetic transformations. The hydrochloride salt form enhances the compound's stability and handling characteristics as a crystalline solid.
Below are the key chemical properties of this compound:
| Property | Value |
| CAS Number | 119020-04-1 |
| Molecular Formula | C13H19ClN2O2 |
| Molecular Weight | 270.76 g/mol |
| Appearance | Solid |
| Chirality | (S) |
The strategic value of this compound lies in its ability to provide a reliable and stereochemically defined scaffold upon which chemists can build molecular complexity, making it a valuable tool in the synthesis of chiral ligands, organocatalysts, and pharmaceutical intermediates.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H19ClN2O2 |
|---|---|
Molecular Weight |
270.75 g/mol |
IUPAC Name |
benzyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,14H2;1H/t12-;/m0./s1 |
InChI Key |
ONODQZLASNRARN-YDALLXLXSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CN.Cl |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 2 Aminomethyl 1 Cbz Pyrrolidine Hcl
Enantioselective Synthesis Approaches
Enantioselective synthesis is critical for producing the desired (S)-enantiomer of 2-Aminomethyl-1-Cbz-pyrrolidine HCl, excluding the corresponding (R)-enantiomer. The primary strategies rely on leveraging existing chirality or creating it with high fidelity.
Chiral Pool Synthesis from L-Proline and its Derivatives
Chiral pool synthesis is a highly effective strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. L-proline, a naturally occurring amino acid with the desired (S)-configuration at the C-2 position, is the most common and logical precursor for the synthesis of (S)-2-Aminomethyl-1-Cbz-pyrrolidine HCl. nih.gov This approach elegantly transfers the inherent chirality of the starting material to the final product.
The typical synthetic sequence involves three main steps:
N-Protection: The secondary amine of the L-proline ring is protected to prevent unwanted side reactions in subsequent steps. The benzyloxycarbonyl (Cbz or Z) group is commonly used, introduced by reacting L-proline with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. This yields (S)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid (N-Cbz-L-proline).
Carboxylic Acid Activation and Conversion: The carboxylic acid group at the C-2 position is converted into a functional group that can be readily transformed into an aminomethyl group. A common method is the conversion to an amide. This can be achieved by first activating the carboxylic acid (e.g., forming a mixed anhydride (B1165640) or an acid chloride) and then reacting it with ammonia.
Reduction: The resulting amide is then reduced to the primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are effective for this transformation.
Finally, treatment of the resulting free base, (S)-2-Aminomethyl-1-Cbz-pyrrolidine, with hydrochloric acid (HCl) yields the stable and crystalline hydrochloride salt. Derivatives of proline, such as 4-hydroxyproline, can also be used, allowing for the introduction of additional functionality if required. nih.gov
| Step | Reagent(s) | Intermediate/Product | Purpose |
| 1. N-Protection | Benzyl Chloroformate (Cbz-Cl), Base (e.g., NaHCO₃) | N-Cbz-L-proline | Protects the ring nitrogen. |
| 2. Amidation | 1. SOCl₂ or Ethyl Chloroformate 2. NH₃ | (S)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide | Converts the carboxyl group to an amide. |
| 3. Reduction | Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) | (S)-2-Aminomethyl-1-Cbz-pyrrolidine | Reduces the amide to a primary amine. |
| 4. Salt Formation | Hydrochloric Acid (HCl) | This compound | Provides a stable, crystalline solid. |
Regioselective Functionalization of the Pyrrolidine (B122466) Core
Regioselectivity refers to the control of reactivity at different positions of the molecule. In the synthesis of this compound, the key is to selectively modify the C-2 position while leaving the rest of the pyrrolidine ring and the nitrogen atom untouched.
The N-Cbz protecting group is instrumental in achieving this regioselectivity. By converting the secondary amine of the pyrrolidine ring into a carbamate, its nucleophilicity and basicity are suppressed. This allows for selective chemical transformations to be carried out at the C-2 carboxyl group without interference from the ring nitrogen. This protecting group strategy is a fundamental principle in peptide synthesis and is equally effective here. researchgate.net The Cbz group is also stable to many reaction conditions but can be removed later by hydrogenolysis if the free secondary amine is required for subsequent steps.
Novel Reaction Pathways and Process Intensification
Modern synthetic chemistry seeks to develop more efficient, atom-economical, and scalable reactions. For pyrrolidine scaffolds, this includes catalytic asymmetric methods and multicomponent reactions.
Catalytic Asymmetric Methods for Precursor Synthesis (e.g., Asymmetric Hydrogenation)
Instead of starting with a chiral molecule, catalytic asymmetric methods build the chiral center from an achiral precursor using a small amount of a chiral catalyst. This is a powerful and efficient approach for generating enantiomerically pure compounds.
For pyrrolidine synthesis, a key method is the asymmetric hydrogenation of a prochiral pyrrole (B145914) or pyrroline (B1223166) derivative. For example, a substituted pyrrole-2-carboxylate can be hydrogenated using a chiral transition metal catalyst, such as one based on rhodium or ruthenium complexed with a chiral phosphine (B1218219) ligand (e.g., BINAP). The chiral catalyst creates a chiral environment for the reaction, leading to the preferential formation of one enantiomer of the saturated pyrrolidine ring. nih.gov
Organocatalysis has also emerged as a powerful tool for constructing chiral pyrrolidines. nih.govresearchgate.net Asymmetric [3+2] cycloaddition reactions, often catalyzed by chiral secondary amines derived from proline itself, can be used to construct the pyrrolidine ring with high enantioselectivity from simple acyclic precursors. researchgate.net These methods offer a direct route to polysubstituted pyrrolidines with excellent stereocontrol.
| Method | Precursor Type | Catalyst Type | Advantage |
| Asymmetric Hydrogenation | Pyrrole/Pyrroline derivative | Chiral transition metal complex (e.g., Ru-BINAP) | High enantioselectivity, catalytic. |
| Asymmetric [3+2] Cycloaddition | Imine and alkene | Chiral organocatalyst (e.g., diarylprolinol silyl (B83357) ether) | Builds the heterocyclic core and stereocenters simultaneously. |
Multicomponent Reaction Strategies for Pyrrolidine Scaffolds
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. tandfonline.com MCRs are valued for their operational simplicity, reduction of waste, and ability to rapidly generate molecular complexity. acs.orgnih.gov
The most prominent MCR for synthesizing pyrrolidine scaffolds is the 1,3-dipolar cycloaddition of azomethine ylides. acs.org An azomethine ylide, which can be generated in situ from the condensation of an α-amino acid ester and an aldehyde, acts as a three-atom component. This dipole can then react with an alkene (the two-atom component) to form the five-membered pyrrolidine ring.
By employing a chiral catalyst or a chiral auxiliary, these MCRs can be rendered asymmetric, providing enantioenriched pyrrolidine products. nih.gov This strategy allows for the rapid assembly of the core structure from simple, readily available starting materials in a single, efficient step. While direct synthesis of this compound via an MCR is complex, these reactions are invaluable for creating highly functionalized precursors that can be converted to the target compound. nih.gov
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of less hazardous reagents and solvents, improving atom economy, and minimizing waste generation.
One promising green approach is the utilization of biocatalysis and chemoenzymatic methods. These techniques often offer high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing the formation of byproducts. For instance, transaminases can be employed for the asymmetric synthesis of chiral amines, which are precursors to the target molecule. This enzymatic approach can achieve high enantiomeric excess (>99.5%) and good analytical yields (up to 90%), providing a more sustainable alternative to traditional chemical methods that may rely on heavy metal catalysts or stoichiometric chiral auxiliaries. mdpi.com
Furthermore, the principles of atom economy and E-factor are crucial metrics for evaluating the "greenness" of a synthetic route. Atom economy calculates the proportion of reactant atoms that are incorporated into the final product, while the E-factor measures the amount of waste generated per kilogram of product. While specific calculations for the synthesis of this compound are not extensively reported in the literature, a focus on catalytic reactions and the reduction of stoichiometric reagents can significantly improve these metrics. For example, a one-pot synthesis of 3-hydroxy-2-pyrrolidone derivatives has been reported with a high atom economy (up to 94.30%) and a low E-factor (as low as 0.23 g/g), showcasing the potential for designing greener routes for related pyrrolidine structures. mdpi.com
The choice of solvents also plays a critical role in the environmental impact of a synthesis. The development of reactions in aqueous media or the use of recyclable solvents are key areas of research.
Protecting Group Strategies and Chemical Stability Considerations
The synthesis of this compound necessitates the use of protecting groups to prevent unwanted side reactions and to direct the regioselectivity of chemical transformations. The benzyloxycarbonyl (Cbz) group is a commonly employed protecting group for the pyrrolidine nitrogen.
Role of the Benzyloxycarbonyl (Cbz) Group in Nitrogen Protection
The Cbz group serves as a robust protecting group for the secondary amine of the pyrrolidine ring. Its key advantages include:
Stability: The Cbz group is stable under a wide range of reaction conditions, including those involving nucleophiles, bases, and some mild acids. total-synthesis.com This stability allows for various chemical transformations to be performed on other parts of the molecule without affecting the protected nitrogen.
Ease of Introduction: The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) in the presence of a base. cymitquimica.com
Controlled Removal: The Cbz group can be selectively removed under specific conditions, most commonly through catalytic hydrogenation (e.g., using H₂ and a palladium catalyst). total-synthesis.com This deprotection method is generally mild and does not affect many other functional groups.
The electronic properties of the Cbz group, specifically the electron-withdrawing nature of the carbonyl, decrease the nucleophilicity of the nitrogen atom it protects, thereby preventing its participation in undesired reactions.
Sequential Protection/Deprotection Strategies for Selective Functionalization
In the synthesis of more complex molecules derived from (S)-2-Aminomethyl-1-Cbz-pyrrolidine, orthogonal protecting group strategies are often employed. This involves using multiple protecting groups that can be removed under different, non-interfering conditions, allowing for the selective functionalization of different parts of the molecule.
For instance, in a synthetic route towards chiral pyrrolidine inhibitors, a Boc (tert-butoxycarbonyl) protecting group was used in conjunction with a benzyl group. The benzyl group was later found to be problematic to remove, and a revised strategy employing two different Boc groups and a silyl ether protecting group was developed for greater efficiency and compatibility with other functional groups. nih.gov This highlights the importance of choosing a compatible set of protecting groups.
A common orthogonal partner for the Cbz group is the Boc group. The Cbz group is stable to the acidic conditions used to remove the Boc group (e.g., trifluoroacetic acid), and the Boc group is stable to the catalytic hydrogenation conditions used to remove the Cbz group. highfine.com This orthogonality allows for the selective deprotection and subsequent functionalization of either the pyrrolidine nitrogen or another protected amine within the same molecule.
The following table illustrates the compatibility of common protecting groups:
| Protecting Group | Cleavage Conditions | Stable to |
| Cbz | H₂, Pd/C | Mild Acid, Base |
| Boc | Strong Acid (e.g., TFA, HCl) | Catalytic Hydrogenation, Base |
| Fmoc | Base (e.g., Piperidine) | Acid, Catalytic Hydrogenation |
This strategic use of protecting groups is fundamental in multi-step syntheses to achieve the desired molecular architecture with high precision.
Optimization of Synthetic Yields and Enantiomeric Excess
The development of efficient synthetic routes to this compound focuses on maximizing the chemical yield and ensuring high enantiomeric purity. A common and effective starting material for the synthesis of this chiral compound is L-proline, which possesses the desired (S)-stereochemistry at the C2 position. orgsyn.org
A typical synthetic sequence starting from L-proline involves the following key steps:
Protection of the pyrrolidine nitrogen: The secondary amine of L-proline is protected with the Cbz group.
Reduction of the carboxylic acid: The carboxylic acid functionality is reduced to a hydroxymethyl group.
Conversion of the hydroxyl group to an amino group: This can be achieved through various methods, such as conversion to a leaving group followed by displacement with an azide (B81097) and subsequent reduction.
Maintaining high enantiomeric excess (ee) throughout the synthesis is paramount. Starting from an enantiopure material like L-proline is a key strategy. However, it is important to ensure that none of the subsequent reaction steps cause racemization. Asymmetric catalytic methods offer an alternative to using a chiral starting material. For instance, copper-catalyzed cyclizative aminoboration has been shown to produce chiral 2,3-disubstituted piperidines with high yields and excellent enantioselectivity (up to 98% ee). nih.gov While not directly applied to the target molecule, this demonstrates the potential of catalytic asymmetric methods in synthesizing related chiral heterocycles.
The table below summarizes reported yields and enantiomeric excess for key transformations in the synthesis of chiral pyrrolidine derivatives, illustrating the effectiveness of different methodologies.
| Transformation | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| Asymmetric α-hydrazination/reduction | Proline catalysis, NaBH₄ | Chiral bromo-alcohol | 90 (over 3 steps) | >99 | mdpi.com |
| Biocatalytic C-H amination | Engineered Cytochrome P411 | Chiral pyrrolidine | up to 74 | 91:9 er | nih.gov |
| Improved synthesis from protected aminopyridine | Multi-step sequence with Boc protection | Chiral pyrrolidine inhibitor | ~10 (overall) | High (from chiral precursor) | nih.gov |
| Synthesis from L-proline | Reduction and functionalization | (S)-2-Methylproline | 85-90 | High (from chiral precursor) | orgsyn.org |
These findings underscore the continuous efforts to develop more efficient and stereoselective syntheses of valuable chiral building blocks like this compound.
Application As a Chiral Building Block and Intermediate in Complex Molecule Synthesis
Construction of Substituted Pyrrolidine (B122466) Derivatives
The primary value of (S)-2-Aminomethyl-1-Cbz-pyrrolidine lies in its utility as a scaffold for constructing more complex, substituted pyrrolidine structures. The synthetic focus is predominantly on leveraging the reactive primary amine, while preserving the stereochemical integrity of the pyrrolidine core.
The exocyclic aminomethyl group serves as a key handle for introducing a wide array of functional groups through well-established nitrogen chemistry. This primary amine is readily acylated, sulfonylated, and alkylated, allowing for the synthesis of a diverse library of derivatives.
For instance, its reaction with sulfonyl chlorides yields sulfonamides. A notable example is its use as a reagent in the preparation of trifluoro-N-[(S)-pyrrolidinylmethyl]methanesulfonamide. Similarly, reactions with acyl chlorides or activated carboxylic acids produce corresponding amides. These transformations are fundamental in modifying the steric and electronic properties of the side chain, which is a crucial strategy in the design of organocatalysts and biologically active molecules. The general reaction schemes for these derivatizations often involve standard conditions, such as stirring the pyrrolidine precursor with an aryl sulfonyl chloride or acyl chloride in the presence of a base like pyridine.
The chiral pyrrolidine ring of (S)-2-Aminomethyl-1-Cbz-pyrrolidine is a privileged scaffold in medicinal chemistry and catalysis. nih.gov Consequently, synthetic strategies involving this building block overwhelmingly focus on preserving the intact ring system to retain its inherent stereochemical information. The Cbz-protected nitrogen and the stereocenter at the C2 position provide a rigid and predictable framework. As such, literature detailing the synthetic modification of the pyrrolidine ring itself—such as ring-opening, ring-expansion, or substitution at the C3, C4, or C5 positions—starting from this specific precursor is not prevalent. The compound's primary role is as a foundational element where complexity is built upon the exocyclic aminomethyl group rather than by altering the core heterocyclic structure.
Precursor for Chiral Ligands and Organocatalysts
A major application of (S)-2-Aminomethyl-1-Cbz-pyrrolidine HCl is its role as a precursor in the synthesis of chiral ligands and, most notably, pyrrolidine-based organocatalysts. These catalysts have become powerful tools in asymmetric synthesis, promoting a variety of chemical transformations with high stereoselectivity. benthamdirect.com
The synthesis of organocatalysts from (S)-2-Aminomethyl-1-Cbz-pyrrolidine typically involves modification of the aminomethyl side chain to introduce a functional group capable of secondary interactions, such as hydrogen bonding. This leads to the creation of bifunctional catalysts where the pyrrolidine nitrogen (after deprotection) acts as the covalent binding site to the substrate (forming an enamine or iminium ion), and the modified side chain helps to organize the transition state, thereby controlling stereoselectivity. nih.gov
Common synthetic strategies include:
Synthesis of Prolinamide-Thioureas: The aminomethyl group can be reacted with an isothiocyanate to form a thiourea (B124793) moiety. This group is an excellent hydrogen-bond donor, crucial for activating and orienting the electrophile in many asymmetric reactions.
Synthesis of Bifunctional Amide and Sulfonamide Catalysts: Coupling the aminomethyl group with various carboxylic or sulfonic acids introduces amide or sulfonamide functionalities. By choosing acids that contain additional coordinating groups (e.g., pyridine, imidazole), chemists can design catalysts with precisely positioned interaction sites. nih.gov
Synthesis of Squaramide Catalysts: Reaction with squaric acid esters allows for the construction of squaramide-based catalysts. These C2-symmetric catalysts, which link two pyrrolidine units, have proven to be highly effective and recyclable. rsc.org
The initial Cbz group on the pyrrolidine nitrogen is typically removed in the final step of the synthesis, often by catalytic hydrogenation (e.g., using H₂ and Pd/C), to liberate the secondary amine required for the catalytic cycle. beilstein-journals.orgbeilstein-journals.org
Organocatalysts derived from the (S)-2-aminomethylpyrrolidine scaffold are highly effective in promoting asymmetric carbon-carbon bond-forming reactions. The catalytic cycle generally proceeds through aminocatalysis, where the secondary amine of the deprotected catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine or an electrophilic iminium ion intermediate.
Michael Addition: In the asymmetric Michael addition of aldehydes or ketones to nitroolefins, the catalyst forms an enamine with the carbonyl donor. The chiral environment created by the catalyst's side chain directs the subsequent attack of the enamine onto the nitroalkene, leading to the formation of a new stereocenter with high enantioselectivity. beilstein-journals.org Catalysts featuring bulky substituents at the C2 position have been shown to be particularly effective, achieving high yields and enantioselectivities up to 85% ee. beilstein-journals.orgbeilstein-journals.org
Aldol (B89426) Reactions: For aldol reactions, the enamine intermediate attacks an aldehyde acceptor. Prolinamide-based catalysts are frequently used, where the amide N-H protons can form hydrogen bonds with the aldehyde, fixing its orientation in the transition state and leading to high diastereo- and enantioselectivity. nih.gov
The table below summarizes the performance of representative organocatalysts derived from pyrrolidine precursors in asymmetric Michael additions.
| Catalyst Type | Reaction | Substrates | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| 2-Substituted Pyrrolidine | Michael Addition | 3-Phenylpropionaldehyde + trans-β-Nitrostyrene | 99 | 78:22 | 68 (syn) | beilstein-journals.org |
| 2-Substituted Pyrrolidine | Michael Addition | Propanal + trans-β-Nitrostyrene | 99 | 85:15 | 85 (syn) | beilstein-journals.org |
| Bifunctional Pyrrolidine-Thiourea | Michael Addition | Cyclohexanone + trans-β-Nitrostyrene | 95 | 95:5 | 99 (syn) | nih.gov |
| C2-Symmetric Squaramide | Michael Addition | Cyclohexanone + trans-β-Nitrostyrene | 98 | 92:8 | 95 (syn) | rsc.org |
A significant challenge in organocatalysis is the often-high catalyst loading required, which makes catalyst recovery and reuse essential for sustainable and economically viable processes. bme.hu Several strategies have been developed to create recyclable systems based on pyrrolidine catalysts.
Fluorous Tagging: One approach involves attaching a perfluoroalkyl chain (a "fluorous tag") to the catalyst scaffold. organic-chemistry.org This fluorous catalyst is soluble in the reaction medium but can be selectively separated from the product mixture using fluorous solid-phase extraction (F-SPE). This allows for the convenient recovery and reuse of the catalyst without significant loss of activity. organic-chemistry.org
Lipophilic Tagging: Alternatively, incorporating long alkyl chains increases the catalyst's lipophilicity. This allows the catalyst to be precipitated from the reaction mixture by changing the solvent polarity (e.g., adding a polar solvent like acetonitrile (B52724) to a non-polar reaction solvent like toluene). The precipitated catalyst can then be recovered by simple filtration or centrifugation. nih.gov
Immobilization on Solid Supports: Covalent attachment of the pyrrolidine catalyst to a solid support, such as silica (B1680970) gel or a polymer resin, renders the catalyst heterogeneous. bme.hu This allows for easy separation from the reaction mixture by filtration, simplifying product purification and enabling the catalyst to be reused in subsequent reaction cycles.
Inherent Recyclability: Some catalysts, such as certain C2-symmetric squaramide derivatives, can be designed to precipitate from the reaction mixture upon completion or be easily extracted and reused multiple times without requiring a specific tag or support. rsc.org
These approaches address a key drawback of homogeneous organocatalysis and are crucial for the application of these systems in larger-scale industrial synthesis.
Integration into Peptidomimetic and Foldamer Scaffolds
The pyrrolidine ring is a well-established scaffold in the design of peptidomimetics and foldamers due to its conformational rigidity. nih.gov This inherent structural constraint is crucial for mimicking or stabilizing specific secondary structures of peptides, such as β-turns and helices, which are often involved in biologically important protein-protein interactions.
(S)-2-Aminomethyl-1-Cbz-pyrrolidine serves as a proline surrogate with an extended side chain, allowing for the synthesis of constrained amino acid mimetics and peptide analogues. The defined stereochemistry at the C2 position helps in directing the spatial orientation of substituents, which is critical for achieving desired biological activity. The primary amine of the aminomethyl group can be acylated to introduce various functionalities or to extend a peptide chain, while the Cbz-protected ring nitrogen maintains the integrity of the pyrrolidinyl core during synthetic manipulations.
The introduction of such constrained building blocks into peptide sequences can significantly influence their conformational preferences. For instance, the pyrrolidine ring restricts the available Ramachandran space, thereby reducing the flexibility of the peptide backbone and pre-organizing it into a specific conformation. This strategy has been widely employed to enhance the potency, selectivity, and metabolic stability of bioactive peptides. While direct literature examples detailing the specific incorporation of this compound into a wide array of peptide analogues are not extensively documented in publicly available research, its structural motifs are found in various peptidomimetic inhibitors. For example, its core structure is valuable for developing inhibitors of enzymes like prolyl oligopeptidase, which is implicated in cognitive and neurodegenerative diseases. myskinrecipes.com
Table 1: Examples of Pyrrolidine-Based Peptidomimetic Scaffolds
| Scaffold Type | Key Structural Feature | Intended Mimicry | Reference |
|---|---|---|---|
| β-Turn Mimetics | Constrained cyclic structure | Reverse turns in peptides | sciforum.net |
| Helical Mimetics | Rigidified backbone | α-helices and 310-helices | researchgate.net |
The concept of using constrained building blocks extends from peptides to the broader field of foldamers, which are oligomers that adopt well-defined three-dimensional structures. The conformational properties of the pyrrolidine ring make (S)-2-Aminomethyl-1-Cbz-pyrrolidine an excellent candidate for inclusion in foldamer backbones to induce predictable folding patterns.
The incorporation of this chiral monomer can impart a specific helical or turn propensity to a polymer chain. The stereocenter at the C2 position can control the direction of the turn, leading to the formation of either right-handed or left-handed helices. The Cbz protecting group can be removed to allow for further derivatization or polymerization from the ring nitrogen, offering a route to complex polymeric architectures with controlled conformations. The ability to introduce rigid bends or turns is crucial for creating synthetic macromolecules that can mimic the complex topologies of natural biopolymers.
Utility in Heterocyclic Chemistry beyond Pyrrolidine Derivatives
While the primary use of this compound is as a source of a chiral pyrrolidine motif, its functionalities also allow for its use as a precursor in the synthesis of other heterocyclic systems. The bifunctional nature of the molecule, possessing a secondary amine (after deprotection) and a primary amine, provides opportunities for cyclization reactions to form fused or spirocyclic heterocyclic systems.
For example, the aminomethyl side chain can be elaborated and then cyclized onto the pyrrolidine ring or a substituent attached to it. While specific examples detailing the conversion of this compound into other heterocyclic systems are not prevalent in the surveyed literature, the general reactivity patterns of similar compounds suggest potential synthetic routes. For instance, condensation of the aminomethyl group with a dicarbonyl compound, followed by intramolecular cyclization, could lead to the formation of novel bicyclic structures. The pyrrolidine ring can act as a chiral scaffold to direct the stereochemical outcome of such transformations.
The versatility of the pyrrolidine scaffold is widely recognized in drug discovery, where it is a component of numerous approved pharmaceuticals. nih.gov The ability to synthesize diverse heterocyclic structures from a common chiral precursor like this compound is a valuable strategy in the search for new therapeutic agents.
Table 2: Potential Heterocyclic Systems Derivable from Pyrrolidine Building Blocks
| Heterocyclic System | Potential Synthetic Strategy |
|---|---|
| Fused Bicyclic Systems | Intramolecular cyclization reactions |
| Spirocyclic Compounds | Cyclization involving a substituent on the pyrrolidine ring |
Analytical and Characterization Techniques for Stereochemical Purity and Structural Integrity
Advanced Chromatographic Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for determining the enantiomeric purity of chiral amines and their derivatives. For compounds structurally similar to (S)-2-Aminomethyl-1-Cbz-pyrrolidine HCl, indirect and direct methods are applicable. The indirect approach involves derivatizing the amine with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. mdpi.com
A more direct and common approach utilizes a chiral stationary phase that can differentiate between the enantiomers. nih.gov For primary amines, derivatization is sometimes employed to enhance interaction with the CSP and improve chromatographic resolution. researchgate.net For instance, a method developed for a related compound, 2-(aminomethyl)-1-ethylpyrrolidine, involved pre-column derivatization followed by separation on a Chiralcel OD-H column. researchgate.net Polysaccharide-based CSPs are a popular choice for the enantioseparation of a wide range of pharmaceutical compounds. nih.gov While specific methods for the title compound are proprietary or embedded in broader synthetic reports, the principles of chiral HPLC are well-established for this class of molecules. nih.govresearchgate.net
Table 1: Representative Chiral HPLC Conditions for Pyrrolidine (B122466) Derivatives
| Parameter | Condition | Reference |
| Column Type | Chiralcel OD-H | researchgate.net |
| Mobile Phase | n-hexane:ethanol (97:3, v/v) with 0.2% triethylamine | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at 254 nm | researchgate.net |
| Note | This method was developed for a structurally similar compound and illustrates a viable approach. |
Spectroscopic Methods for Stereochemical Assignment (e.g., Chiroptical Spectroscopy, Advanced NMR Techniques)
Spectroscopic techniques are indispensable for confirming the three-dimensional structure of chiral molecules.
Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful for assigning stereochemistry. nih.gov These methods measure the differential absorption or rotation of polarized light by a chiral molecule. In a study on a different chiral pyrrolidine derivative, CD spectroscopy was used in conjunction with theoretical calculations to confidently assign the absolute configuration. nih.gov The experimental CD spectrum for the S-configured stereoisomer matched the calculated spectrum, confirming the assignment. nih.gov This combined experimental-theoretical approach provides a high degree of confidence in the stereochemical assignment.
X-ray Crystallography of Key Derivatives for Absolute Configuration Determination
X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral compound. thieme-connect.de This technique provides a precise three-dimensional map of the atoms in a crystal. Due to the difficulty in obtaining suitable single crystals of the HCl salt itself, the absolute configuration is often determined by analyzing a crystalline derivative.
A common strategy involves reacting the chiral molecule with a compound of a known, fixed stereochemistry to form a salt or cocrystal. This was demonstrated in a study using Microcrystal Electron Diffraction (MicroED), a technique related to X-ray crystallography, where a chiral pharmaceutical ingredient was reacted with enantiomerically pure D-(+)-malic acid. nih.gov By determining the crystal structure of the resulting salt and knowing the absolute configuration of the malic acid component, the absolute configuration of the target molecule could be unambiguously assigned as (R). nih.gov This principle is broadly applicable; by forming a derivative of (S)-2-Aminomethyl-1-Cbz-pyrrolidine with a chiral acid of known configuration, a suitable crystal can be grown and analyzed to unequivocally confirm the (S)-configuration at the C2 position of the pyrrolidine ring. thieme-connect.denih.gov
Table 2: Summary of Analytical Techniques and Their Applications
| Technique | Application | Key Information Provided |
| Chiral HPLC/GC | Enantiomeric Purity | Quantitative determination of enantiomeric excess (e.e.). |
| Chiroptical Spectroscopy (CD, ORD) | Stereochemical Assignment | Confirmation of the S or R configuration based on light interaction. |
| Advanced NMR | Structural Elucidation & Purity | Detailed connectivity, stereochemical environment, and enantiomeric ratio (with chiral agents). |
| X-ray Crystallography | Absolute Configuration | Unambiguous determination of the three-dimensional atomic arrangement. |
Future Perspectives and Emerging Research Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of complex molecules. rsc.org Future efforts in the synthesis of (S)-2-aminomethyl-1-Cbz-pyrrolidine and its derivatives will likely focus on developing more sustainable and atom-economical routes. This includes the use of renewable starting materials, environmentally benign solvents, and catalytic methods that minimize waste. rsc.org
Key areas of development include:
Catalytic Hydrogenation: Asymmetric transfer hydrogenation and catalytic hydrogenation using earth-abundant metal catalysts offer greener alternatives to traditional stoichiometric reagents. whiterose.ac.uk These methods reduce the generation of byproducts and often proceed under milder reaction conditions. whiterose.ac.uk
Biocatalysis: The use of enzymes, such as transaminases, in the synthesis of chiral amines is a rapidly growing field. acs.orgnih.gov Biocatalytic routes can offer high enantioselectivity and operate under mild, aqueous conditions, significantly improving the sustainability of the synthesis. acs.orgrsc.org Engineered enzymes are being developed to catalyze intramolecular C(sp3)–H amination, providing a direct route to chiral pyrrolidines. nih.govnih.gov
Atom-Economical Reactions: Reactions such as [3+2] dipolar cycloadditions are inherently atom-economical as they incorporate all the atoms of the reactants into the final product. acs.orgmdpi.com Research into novel cycloaddition strategies and domino reactions will continue to provide efficient pathways to the pyrrolidine (B122466) core. organic-chemistry.org
A comparative look at traditional versus emerging synthetic strategies highlights the potential for greener processes:
| Feature | Traditional Synthesis | Emerging Sustainable Routes |
| Reagents | Often relies on stoichiometric, hazardous reagents. | Employs catalytic amounts of reagents, often with higher safety profiles. whiterose.ac.uk |
| Solvents | Frequently uses chlorinated or other hazardous organic solvents. | Prefers greener solvents like water, ethanol, or solvent-free conditions. |
| Waste Generation | Can produce significant amounts of chemical waste. | Designed to minimize byproducts, leading to a higher E-factor. rsc.org |
| Energy Consumption | May require harsh reaction conditions (high temperatures and pressures). | Often proceeds under milder conditions, reducing energy input. rsc.org |
Exploration of Novel Reactivity and Transformation Potentials for the Aminomethylpyrrolidine Scaffold
The aminomethylpyrrolidine scaffold is a versatile building block, and future research will undoubtedly uncover novel reactivities and transformations. nih.govresearchgate.net The presence of both a primary amine and a Cbz-protected secondary amine allows for a wide range of chemical manipulations. total-synthesis.com
Emerging areas of exploration include:
C-H Activation: Direct functionalization of C-H bonds on the pyrrolidine ring is a powerful strategy for introducing new substituents without the need for pre-functionalized starting materials. organic-chemistry.org This approach can lead to the rapid diversification of the scaffold.
Ring-Opening and Rearrangement Reactions: Investigating the controlled cleavage and rearrangement of the pyrrolidine ring can provide access to novel acyclic and heterocyclic structures. researchgate.net
Post-Synthetic Modification: The development of new methods for the selective modification of the aminomethyl side chain and the Cbz-protecting group will expand the chemical space accessible from this scaffold. total-synthesis.commissouri.edu
Recent studies have demonstrated the potential for diverse transformations of the pyrrolidine ring, as summarized below:
| Transformation | Reagents/Conditions | Product Type |
| Reductive Ring Cleavage | Lewis acid and photoredox catalysis | Linear N-benzoyl amines researchgate.net |
| Intramolecular Amination | Copper-catalyzed C(sp3)-H amination | Fused bicyclic systems organic-chemistry.org |
| Domino Redox Isomerization/Cyclization | Ruthenium catalysis | Substituted nitrogen heterocycles organic-chemistry.org |
| [3+2] Cycloaddition | Azomethine ylides | Polysubstituted pyrrolidines acs.org |
Integration into Flow Chemistry and Automated Synthetic Platforms
Flow chemistry and automated synthesis are transforming the landscape of chemical synthesis by enabling rapid, efficient, and scalable production of molecules. acs.org The integration of the synthesis of (S)-2-aminomethyl-1-Cbz-pyrrolidine and its derivatives into these platforms offers several advantages. nih.gov
Enhanced Safety and Scalability: Continuous flow reactors allow for better control over reaction parameters, such as temperature and mixing, which is particularly important for highly exothermic or hazardous reactions. whiterose.ac.ukacs.org This enhanced control facilitates safer scale-up of the synthesis. researchgate.net
Increased Efficiency and Throughput: Automated platforms can perform multiple reaction steps in a sequential and uninterrupted manner, significantly reducing reaction times and increasing throughput. nih.govnih.govresearchgate.net This is particularly beneficial for the rapid synthesis of compound libraries for drug discovery.
Integration of Biocatalysis: Flow reactors are well-suited for the use of immobilized enzymes, allowing for continuous biocatalytic processes with easy catalyst recovery and reuse. rsc.org
The development of a continuous flow protocol for the construction of an α-chiral pyrrolidine library demonstrates the feasibility and benefits of this approach. rsc.org
Application in the Synthesis of Novel Chiral Materials and Supramolecular Assemblies
The inherent chirality of the (S)-2-aminomethylpyrrolidine scaffold makes it an attractive building block for the synthesis of novel chiral materials and supramolecular assemblies. nih.gov
Chiral Polymers and Hybrid Materials: Incorporation of the chiral pyrrolidine unit into polymer backbones or inorganic frameworks can lead to materials with unique chiroptical properties and applications in asymmetric catalysis and chiral separations. nih.gov For instance, a chiral mesoporous hybrid material based on pyrrolidine units has been synthesized and shown to be effective in asymmetric Michael additions. nih.gov
Supramolecular Chemistry: The aminomethylpyrrolidine moiety can participate in non-covalent interactions, such as hydrogen bonding and metal coordination, to form well-defined supramolecular structures. researchgate.netacs.org These assemblies can exhibit interesting properties and functions, including applications in sensing, catalysis, and drug delivery. mdpi.com
The ability of pyrrolidine-functionalized naphthalimides to form supramolecular assemblies highlights the potential of this scaffold in materials science. researchgate.net
Computational Design and Predictive Modeling for New Applications of the Chiral Core
Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. These methods can accelerate the discovery of new applications for the (S)-2-aminomethylpyrrolidine core by providing insights into its structure-property relationships.
Ligand Design and Docking: Molecular modeling can be used to design novel ligands based on the aminomethylpyrrolidine scaffold for specific biological targets. nih.gov Docking studies can predict the binding modes and affinities of these ligands, guiding the synthesis of the most promising candidates.
Catalyst Design: Computational methods can aid in the design of new chiral catalysts and organocatalysts derived from (S)-2-aminomethylpyrrolidine. mdpi.com By modeling transition states and reaction pathways, researchers can optimize the catalyst structure for improved activity and selectivity.
Materials Science: Predictive modeling can be employed to forecast the properties of new materials incorporating the chiral pyrrolidine unit, such as their chiroptical response or their ability to form specific supramolecular assemblies.
Computational studies have already been instrumental in understanding the binding of pyrrolidine-based inhibitors to enzymes like neuronal nitric oxide synthase. nih.gov
Q & A
Q. What are the optimal synthetic routes for (S)-2-Aminomethyl-1-Cbz-pyrrolidine HCl, and how are stereochemical purity ensured?
The synthesis typically involves protecting the pyrrolidine nitrogen with a Cbz (carbobenzyloxy) group, followed by functionalization at the 2-position. A common approach includes:
- Boc protection : Introducing tert-butoxycarbonyl (Boc) to the amine group to prevent unwanted side reactions .
- Cbz introduction : Using benzyl chloroformate under controlled pH (e.g., NaHCO₃ buffer) to protect the secondary amine .
- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) ensure enantiomeric purity. Final characterization via chiral HPLC (e.g., Chiralpak IA column) or optical rotation analysis validates stereochemistry .
Q. How is the compound characterized to confirm structural integrity?
Key techniques include:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., Cbz methylene protons at δ ~5.1 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z ~279.1 for C₁₃H₁₈N₂O₂·HCl) .
- Elemental analysis : Matches calculated vs. observed C, H, N percentages (tolerance ≤0.4%) .
Q. What safety protocols are critical when handling this compound?
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential HCl vapor release during synthesis .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
Contradictions (e.g., unexpected NMR splitting or MS adducts) require:
- Cross-validation : Repeat analysis using alternative techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration) .
- Impurity profiling : HPLC-MS identifies byproducts (e.g., de-Cbz derivatives) .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
Q. What strategies optimize the compound’s stability in aqueous solutions for biological assays?
- pH adjustment : Maintain pH 4–6 to minimize HCl-mediated degradation .
- Lyophilization : Freeze-drying increases shelf life by reducing hydrolytic activity .
- Additives : Use antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to prevent oxidation/metal-catalyzed decomposition .
Q. How does the compound’s stereochemistry influence its reactivity in cross-coupling reactions?
The (S)-configuration at the 2-aminomethyl position directs regioselectivity in reactions like:
- Buchwald-Hartwig amination : Enhanced coupling efficiency with aryl halides due to steric alignment .
- Reductive amination : Stereoretention observed when using NaBH₃CN in methanol .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting results in enantiomeric excess (ee) measurements?
- Multi-method validation : Combine chiral HPLC, polarimetry, and Mosher ester analysis .
- Sample history audit : Check for racemization during storage (e.g., prolonged exposure to light/heat) .
- Statistical rigor : Use triplicate measurements and report standard deviations .
Q. What computational tools predict the compound’s behavior in complex reaction systems?
- Molecular dynamics (MD) : Simulate solvation effects (e.g., water vs. DMSO) using AMBER or GROMACS .
- Docking studies : Predict binding affinities with target proteins (e.g., enzymes in medicinal chemistry applications) .
Applications in Medicinal Chemistry
Q. How is this compound utilized as a chiral building block in drug discovery?
- Peptidomimetics : The pyrrolidine scaffold mimics proline in protease inhibitors .
- Ligand design : The Cbz group facilitates selective metal coordination in catalytic asymmetric synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
